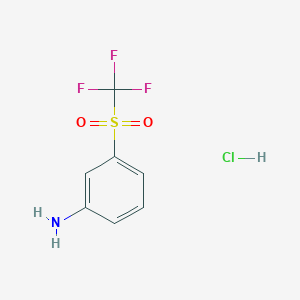

3-(Trifluoromethylsulfonyl)aniline;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of trifluoromethylated compounds, such as 3-(Trifluoromethylsulfonyl)aniline;hydrochloride, is an active area of research in organic chemistry . Trifluoromethylation involves the introduction of a trifluoromethyl group into an organic compound . Various methods have been developed over the years, including the use of trifluoromethyltrimethylsilane , sodium trifluoroacetate , and trifluoroiodomethane .Molecular Structure Analysis

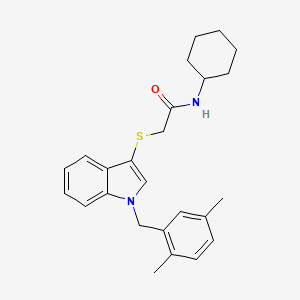

The molecular structure of 3-(Trifluoromethylsulfonyl)aniline;hydrochloride consists of a benzene ring attached to an amine (NH2) group and a trifluoromethylsulfonyl (CF3SO2) group.Chemical Reactions Analysis

Trifluoromethylated compounds, such as 3-(Trifluoromethylsulfonyl)aniline;hydrochloride, can undergo various chemical reactions . For instance, they can react with alkyl halides to form secondary or tertiary amines or quaternary ammonium salts . They can also undergo aromatic coupling reactions .Aplicaciones Científicas De Investigación

Synthesis and Material Science

A notable application of 3-(Trifluoromethylsulfonyl)aniline derivatives is in the synthesis of complex molecules and material science. For instance, Liu et al. (2017) developed a facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones through the insertion of sulfur dioxide starting from anilines, which proceeds efficiently under mild conditions, showcasing the compound's role in synthesizing sulfonated oxindoles with broad reaction scope (Liu, Zheng, & Wu, 2017).

Electrophilic Activation and Functionalization

The trifluoromethanesulfonyl (Tf) group, related to 3-(Trifluoromethylsulfonyl)aniline, is recognized for its capacity to stabilize negative charge, making it instrumental in generating molecules with multiple anionic carbon centers. This characteristic is exploited in synthetic reactions for electrophilic activation and functionalization, enabling the creation of complex organic molecules with high precision and efficiency (Yeston, 2018).

Trifluoromethylation and Related Reactions

Another critical application area is in trifluoromethylation reactions. Guyon et al. (2017) discussed the use of sodium trifluoromethanesulfinate and trifluoromethanesulfonyl chloride for direct trifluoromethylation and related processes, highlighting the versatility of these reagents in introducing SCF3 and S(O)CF3 groups to various substrates. These reactions are pivotal in pharmaceuticals and agrochemicals production, where the trifluoromethyl group is valued for its influence on biological activity and stability (Guyon, Chachignon, & Cahard, 2017).

Corrosion Inhibition and Material Protection

In material science, derivatives of 3-(Trifluoromethylsulfonyl)aniline are explored for their corrosion inhibition properties. EL-Deeb et al. (2015) investigated the effect of aniline monomeric surfactants and their analog polymers on aluminum corrosion in acidic solutions, indicating the potential of these compounds in protecting materials from corrosion, thus extending their lifespan in industrial applications (EL-Deeb, Sayyah, El-rehim, & Mohamed, 2015).

Advanced Material Applications

Additionally, the role of 3-(Trifluoromethylsulfonyl)aniline derivatives in the development of advanced materials is significant. Boeva and Sergeyev (2014) described the chemical polymerization of aniline in the presence of a perfluorinated polysulfonic acid, leading to soluble interpolyelectrolyte complexes with high proton and electrical conductivity, useful in fuel cell technology and other energy applications (Boeva & Sergeyev, 2014).

Safety and Hazards

The safety data sheet for a related compound, 3,5-Bis(trifluoromethyl)aniline, indicates that it is combustible and can cause skin and eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-(trifluoromethylsulfonyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S.ClH/c8-7(9,10)14(12,13)6-3-1-2-5(11)4-6;/h1-4H,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJORTZFQSCVTGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethylsulfonyl)aniline;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2676911.png)

![(Z)-ethyl 1-isobutyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2676916.png)

![5-(4-acetylpiperazin-1-yl)-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676917.png)

![[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine](/img/structure/B2676921.png)

![3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine](/img/structure/B2676924.png)

![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676931.png)